molecular formula C10H19FN2O2 B12878799 tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid

tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid

Cat. No.: B12878799
M. Wt: 218.27 g/mol
InChI Key: ZRHTYTBRIGEMJX-HTQZYQBOSA-N
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Description

tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid is a synthetic organic compound that features a tert-butyl group, a fluorinated pyrrolidine ring, and a carbamic acid moiety

Preparation Methods

The synthesis of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized by reacting a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.

    Formation of the Carbamic Acid Moiety: The carbamic acid moiety is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective reactions.

Scientific Research Applications

tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its fluorinated pyrrolidine ring.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, while the carbamic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid can be compared with similar compounds such as:

    tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound also features a fluorinated ring and a carbamate group but differs in the ring structure and substituents.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and a carbamate moiety but includes an indole ring and different substituents.

The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a carbamic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamic acid

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)6-7-4-12-5-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

ZRHTYTBRIGEMJX-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)N(C[C@H]1CNC[C@H]1F)C(=O)O

Canonical SMILES

CC(C)(C)N(CC1CNCC1F)C(=O)O

Origin of Product

United States

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